2,4,7-Trimethyldibenzothiophen

Übersicht

Beschreibung

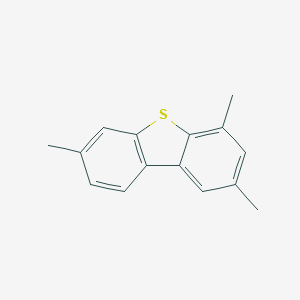

2,4,7-Trimethyldibenzothiophene is an organic compound with the molecular formula C15H14S. It is a derivative of dibenzothiophene, characterized by the presence of three methyl groups at the 2, 4, and 7 positions on the dibenzothiophene skeleton.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Desulfurization

Reactivity Studies : TMDT has been studied for its reactivity in hydrodesulfurization processes. Research indicates that TMDT exhibits significant reactivity due to the positioning of its methyl groups, which influences the accessibility of the sulfur atom for desulfurization reactions. Theoretical calculations suggest that TMDT is more reactive than other alkylated dibenzothiophenes because of its effective adsorption site and the steric effects of the methyl groups surrounding the sulfur atom .

Desulfurization Mechanisms : The mechanism of hydrodesulfurization (HDS) involving TMDT has been analyzed through various local reactivity descriptors. These studies show that the presence of methyl groups can enhance the overall reactivity of sulfur-containing compounds, making TMDT a valuable model compound for understanding HDS processes in petroleum refining .

Environmental Implications

Biodegradation Studies : TMDT has been utilized as a model compound in biodegradation studies due to its structural similarities to other organosulfur compounds found in fossil fuels. Research highlights that TMDT can disrupt key biological pathways, particularly in placental trophoblast cells, indicating potential environmental and health implications associated with its presence in crude oil and refined products .

Occurrence and Toxicity : The occurrence of dibenzothiophenes, including TMDT, in the environment has raised concerns regarding their toxicity and persistence. Studies have reviewed the biodegradation pathways of dibenzothiophene derivatives, emphasizing the need for effective bioremediation strategies to mitigate their impact on ecosystems .

Cellular Effects : Investigations into the biological effects of TMDT reveal that it can affect cellular functions, particularly in trophoblasts. These studies suggest that exposure to TMDT may interfere with essential cellular processes, highlighting its potential as a toxicant in biological systems .

Summary Table of Applications

Wirkmechanismus

Target of Action

It’s known that this compound is a type of dibenzothiophene, which are often found in crude oil and can be used to determine the maturity of the oil .

Mode of Action

It’s known that the reactivity of this compound is linked to the activity of the sulfur atom, which is higher in 2,4,7-trimethyldibenzothiophene due to the position of the third methyl substitute, located in the para position with respect to the carbon bonded to the sulfur atom .

Biochemical Pathways

It’s known that dibenzothiophenes and their derivatives can have significant geochemical significance in crude oils and source rocks .

Pharmacokinetics

It’s known that this compound is a solid at room temperature and should be stored at -20° c .

Result of Action

It’s known that this compound and its derivatives can be effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks .

Action Environment

The action of 2,4,7-Trimethyldibenzothiophene can be influenced by environmental factors. For instance, the electrostatic potential of 2,4,7-trimethyldibenzothiophene shows one effective adsorption site, contributing to its higher reactivity . Moreover, the distribution patterns of this compound and its derivatives can be influenced by the depositional environment and lithology of the source rocks and crude oils .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions .

Industrial Production Methods: Industrial production of 2,4,7-Trimethyldibenzothiophene may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,7-Trimethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings, facilitated by reagents like halogens or nitro compounds

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions often require catalysts and controlled temperatures

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Halogenated or nitro-substituted derivatives

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: The parent compound, lacking the methyl groups, used as a reference in comparative studies.

Phenyldibenzothiophenes: Compounds with phenyl groups attached to the dibenzothiophene core, exhibiting different chemical and physical properties.

Benzo[b]naphthothiophenes: Larger aromatic systems with additional fused rings, used in advanced material synthesis

Uniqueness: 2,4,7-Trimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for studying the effects of methylation on the properties of dibenzothiophene derivatives .

Biologische Aktivität

2,4,7-Trimethyldibenzothiophene (TMDT) is a polycyclic aromatic compound (PAC) that has garnered attention due to its biological activity and potential environmental implications. This article explores the biological activity of TMDT, focusing on its effects on microbial processes, potential toxicity, and interactions with biological systems.

Chemical Structure and Properties

TMDT is a derivative of dibenzothiophene, characterized by three methyl groups located at the 2, 4, and 7 positions. This structural configuration influences its reactivity and interaction with biological systems. The compound is primarily found in petroleum products and can be released into the environment through industrial processes.

Biodegradation Studies

Recent studies have highlighted the potential for microbial degradation of TMDT. A notable study isolated bacterial strains capable of desulfurizing dibenzothiophene and its alkylated derivatives, including TMDT. The strain Rhodococcus erythropolis KA2-5-1 exhibited significant desulfurization activity, converting TMDT into less harmful products through specific cleavage of C–S bonds .

Table 1: Microbial Strains Capable of Degrading TMDT

| Microbial Strain | Desulfurization Capability | Reference |

|---|---|---|

| Rhodococcus erythropolis KA2-5-1 | High | Kobayashi et al., 2000 |

| Pseudomonas sp. LKY-5 | Moderate | Shi et al., 2022 |

The biodegradation pathway involves the enzymatic action of monooxygenases that facilitate the conversion of TMDT into more soluble forms. These enzymes are crucial for the bioremediation of sulfur-containing compounds in contaminated environments.

Impact on Mammalian Reproductive Systems

Research has shown that exposure to certain PACs can adversely affect ovarian function in mammals. For instance, studies have demonstrated that exposure to benzo[a]pyrene (BaP), a related compound, resulted in reduced ovarian germ cell populations and impaired folliculogenesis . While direct studies on TMDT's effects are sparse, the implications of similar compounds suggest a need for further investigation.

Environmental Impact Assessments

In various environmental assessments, TMDT has been detected in sediment and water samples from oil-contaminated sites. Its persistence in these environments poses risks to aquatic life and potentially enters the food chain. Studies have documented the bioaccumulation of PAHs in marine organisms, raising concerns about ecological and human health impacts .

Bioremediation Efforts

Bioremediation strategies utilizing microbial strains capable of degrading TMDT have been explored as a method to mitigate environmental contamination. For example, engineered microbial consortia have been developed to enhance the breakdown of complex mixtures containing dibenzothiophenes and their derivatives .

Eigenschaften

IUPAC Name |

2,4,7-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWNRDFOOADVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423829 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216983-03-8 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4,7-Trimethyldibenzothiophene particularly relevant in the context of oil spills and environmental pollution?

A: 2,4,7-Trimethyldibenzothiophene belongs to a group of compounds called alkylated dibenzothiophenes, which are found in crude oil. These compounds are of concern due to their persistence in the environment and potential toxicity. Understanding the bioaccumulation and degradation of 2,4,7-Trimethyldibenzothiophene is crucial for assessing its environmental impact and developing effective bioremediation strategies. Research [] has shown that 2,4,7-Trimethyldibenzothiophene can accumulate in marine organisms like the clam Mactra veneriformis after exposure to oil-suspended particulate matter aggregates (OSAs), highlighting the potential risks associated with oil spills.

Q2: How does the structure of 2,4,7-Trimethyldibenzothiophene influence its reactivity compared to other alkylated dibenzothiophenes?

A: The position of the methyl groups in 2,4,7-Trimethyldibenzothiophene significantly impacts its reactivity, particularly in desulfurization reactions. Theoretical calculations and experimental data [] demonstrate that 2,4,7-Trimethyldibenzothiophene exhibits higher reactivity compared to its isomers (e.g., 1,4,7-trimethyldibenzothiophene and 3,4,7-trimethyldibenzothiophene). This difference is attributed to the specific arrangement of methyl groups influencing the accessibility and electron density of the sulfur atom, which plays a crucial role in the desulfurization process.

Q3: Beyond its environmental impact, does 2,4,7-Trimethyldibenzothiophene have any biological effects?

A: Research suggests that 2,4,7-Trimethyldibenzothiophene can impact placental trophoblast cell function []. Specifically, 2,4,7-Trimethyldibenzothiophene was found to increase estradiol output and tube-like formation (a surrogate for angiogenesis) in placental trophoblast cells, indicating potential disruption of hormonal pathways and placental development. This finding underscores the importance of investigating the potential health effects of exposure to 2,4,7-Trimethyldibenzothiophene and other alkylated dibenzothiophenes, particularly in vulnerable populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.